1-(3-methylphenyl)-1,4-diazepane
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Overview
Description
1-(3-Methylphenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of a 3-methylphenyl group attached to the diazepane ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylamine with 1,4-dibromobutane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the diazepane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazepane ring nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted diazepane derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylphenyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
1-(3-Methylphenyl)-1,4-diazepane: Unique due to the presence of the 3-methylphenyl group.
1-Phenyl-1,4-diazepane: Lacks the methyl group, leading to different chemical and biological properties.
1-(4-Methylphenyl)-1,4-diazepane: The methyl group is positioned differently, affecting its reactivity and interactions.
Uniqueness: this compound is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity
Properties
CAS No. |
868063-89-2 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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